molecular formula C15H19N5O4S B214227 4-ethyl-2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-methyl-3-thiophenecarboxamide

4-ethyl-2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-methyl-3-thiophenecarboxamide

Cat. No. B214227
M. Wt: 365.4 g/mol
InChI Key: UXJAYJISQIRZLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-methyl-3-thiophenecarboxamide, also known as ETP-101, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. ETP-101 is a small molecule inhibitor of the enzyme phosphodiesterase type 5 (PDE5) and has been shown to have various biochemical and physiological effects.

Mechanism of Action

4-ethyl-2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-methyl-3-thiophenecarboxamide acts by inhibiting the activity of PDE5, which leads to an increase in intracellular cGMP levels. This increase in cGMP levels leads to smooth muscle relaxation and vasodilation, resulting in increased blood flow to the penis and improved erectile function.
Biochemical and Physiological Effects:
In addition to its effects on erectile function, 4-ethyl-2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-methyl-3-thiophenecarboxamide has been shown to have various biochemical and physiological effects. 4-ethyl-2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-methyl-3-thiophenecarboxamide has been shown to have anti-inflammatory effects, which may have potential therapeutic applications in the treatment of inflammatory diseases. 4-ethyl-2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-methyl-3-thiophenecarboxamide has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethyl-2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-methyl-3-thiophenecarboxamide in lab experiments is its specificity for PDE5. This specificity allows for the selective inhibition of PDE5, without affecting other PDE isoforms. However, one limitation of using 4-ethyl-2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-methyl-3-thiophenecarboxamide in lab experiments is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 4-ethyl-2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-methyl-3-thiophenecarboxamide. One potential direction is the investigation of its potential therapeutic applications in the treatment of inflammatory and neurodegenerative diseases. Another potential direction is the development of new analogs of 4-ethyl-2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-methyl-3-thiophenecarboxamide with improved solubility and selectivity for PDE5. Additionally, further research is needed to fully elucidate the molecular mechanisms underlying the various biochemical and physiological effects of 4-ethyl-2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-methyl-3-thiophenecarboxamide.

Synthesis Methods

4-ethyl-2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-methyl-3-thiophenecarboxamide can be synthesized through a multistep process involving the reaction of various chemical intermediates. The synthesis of 4-ethyl-2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-methyl-3-thiophenecarboxamide involves the reaction of 4-nitro-3,5-dimethyl-1H-pyrazole with ethyl 5-methyl-3-thiophenecarboxylate, followed by acylation with N-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester. The final step involves the removal of the tert-butoxycarbonyl group and the benzyl ester, resulting in the formation of 4-ethyl-2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-methyl-3-thiophenecarboxamide.

Scientific Research Applications

4-ethyl-2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-methyl-3-thiophenecarboxamide has been studied extensively in various scientific research applications. One of the most significant applications of 4-ethyl-2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-methyl-3-thiophenecarboxamide is in the treatment of erectile dysfunction. 4-ethyl-2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-methyl-3-thiophenecarboxamide has been shown to be a potent inhibitor of PDE5, which is the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key intracellular signaling molecule involved in the regulation of smooth muscle relaxation in the corpus cavernosum of the penis.

properties

Product Name

4-ethyl-2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-methyl-3-thiophenecarboxamide

Molecular Formula

C15H19N5O4S

Molecular Weight

365.4 g/mol

IUPAC Name

2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide

InChI

InChI=1S/C15H19N5O4S/c1-5-10-9(4)25-15(12(10)14(16)22)17-11(21)6-19-8(3)13(20(23)24)7(2)18-19/h5-6H2,1-4H3,(H2,16,22)(H,17,21)

InChI Key

UXJAYJISQIRZLU-UHFFFAOYSA-N

SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C

Origin of Product

United States

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